Spiro[4.5]decan-7-one

Medicinal Chemistry Drug Design ADME

Spiro[4.5]decan-7-one is a bicyclic spiroketone comprising a cyclopentane ring fused at a quaternary carbon to a cyclohexane ring bearing a carbonyl at the 7‑position. With a molecular formula of C₁₀H₁₆O, a molecular weight of 152.23 g mol⁻¹, and a computed logP of 2.5–2.6, it occupies a distinct physicochemical space among spiro[4.5]decanone positional isomers.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 62788-60-7
Cat. No. B3055024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[4.5]decan-7-one
CAS62788-60-7
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCCC(=O)C2
InChIInChI=1S/C10H16O/c11-9-4-3-7-10(8-9)5-1-2-6-10/h1-8H2
InChIKeySAMPGRWOTZZICV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[4.5]decan-7-one (CAS 62788-60-7) – Core Properties and Procurement Baseline for Spirocyclic Ketone Selection


Spiro[4.5]decan-7-one is a bicyclic spiroketone comprising a cyclopentane ring fused at a quaternary carbon to a cyclohexane ring bearing a carbonyl at the 7‑position. With a molecular formula of C₁₀H₁₆O, a molecular weight of 152.23 g mol⁻¹, and a computed logP of 2.5–2.6, it occupies a distinct physicochemical space among spiro[4.5]decanone positional isomers [1]. Commercially available at 98 % purity from multiple suppliers, it serves as a versatile building block in medicinal chemistry, fragrance research, and polymer science, particularly where a moderately lipophilic, sp³‑rich scaffold is required [2].

Why Spiro[4.5]decan-7-one Cannot Be Casually Swapped with Other Spiro[4.5]decanone Isomers


Although all monoketo spiro[4.5]decanes share the same molecular formula, the position of the carbonyl group significantly alters the electronic distribution, steric environment, and, consequently, both the physicochemical properties and the biological recognition profile of the scaffold. Generic substitution with spiro[4.5]decan‑1‑one or spiro[4.5]decan‑6‑one, for example, introduces different logP values, hydrogen‑bonding geometries, and metabolic vulnerabilities that cannot be compensated for by simple downstream formulation adjustments. The quantitative evidence below demonstrates that these isomers are not interchangeable without measurable, often detrimental, consequences for in‑vitro performance and synthetic tractability [1].

Head‑to‑Head Quantitative Differentiation of Spiro[4.5]decan-7-one Against Its Closest Structural Analogs


LogP Lipophilicity Comparison Between Spiro[4.5]decan-7-one and Spiro[4.5]decan-1-one

Spiro[4.5]decan-7-one exhibits a computed logP of 2.5 (XLogP3‑AA 2.6), whereas spiro[4.5]decan‑1‑one shows a substantially higher logP of 3.01. This 0.5‑log‑unit difference, corresponding to a roughly 3‑fold higher calculated octanol/water partition coefficient for the 1‑one isomer, directly impacts predicted membrane permeability and aqueous solubility .

Medicinal Chemistry Drug Design ADME

LogP Differentiation of Spiro[4.5]decan-7-one Versus the Ring‑Expanded Analog Spiro[5.5]undecan-2-one

When compared with the six‑membered/ six‑membered spiroketone spiro[5.5]undecan‑2‑one, spiro[4.5]decan‑7‑one displays a markedly lower lipophilicity (XLogP3‑AA = 2.6 vs 3.2) and a molecular weight advantage of 14 Da (152.23 vs 166.26 g mol⁻¹). The additional methylene unit in the comparator increases both lipophilicity and conformational flexibility, which can compromise target selectivity [1][2].

Physicochemical Profiling Scaffold Selection Lead Optimization

Commercial Purity and Price‑Performance Comparison Favoring Spiro[4.5]decan-7-one

Fluorochem supplies spiro[4.5]decan‑7‑one at 98 % purity, whereas its spiro[4.5]decan‑1‑one is offered at 95+ % purity under comparable catalog conditions. This purity differential reduces the burden of additional purification steps and increases batch‑to‑batch consistency for sensitive synthetic or biological workflows .

Procurement Quality Control Cost Efficiency

Validated Biological Template Status for 2‑Oxoglutarate Oxygenase Inhibition

Crystallographic and structure–activity relationship (SAR) studies have established spiro[4.5]decan‑7‑one‑containing scaffolds as productive templates for potent and selective prolyl hydroxylase domain (PHD) inhibitors. In head‑to‑head assessments within a single SAR series, the spiro[4.5]decanone core demonstrated the ability to position substituents into both the substrate and 2‑oxoglutarate binding pockets, a feat not universally achievable with other spirocyclic isomers [1].

Epigenetics Hypoxia Biology Enzyme Inhibition

Optimal Research and Industrial Deployment Scenarios for Spiro[4.5]decan-7-one Based on Quantitative Differentiation Evidence


Hit‑Finding for Prolyl Hydroxylase Domain (PHD) Inhibitors in Anaemia and Ischaemia Programs

When initiating a PHD inhibitor campaign, spiro[4.5]decan‑7‑one provides a crystallographically validated template that simultaneously occupies both the substrate and 2‑oxoglutarate pockets of PHD2. This structural insight, coupled with the scaffold’s moderate logP, offers a balanced starting point for fragment‑based or structure‑guided optimization, lowering the risk of early attrition due to poor binding or unfavorable ADME properties [1].

Synthesis of Acid‑Labile Spirocyclic Ester Monomers for High‑Resolution Photoresist Formulations

Spiro[4.5]decan‑7‑one has been explicitly employed as a reactant in the preparation of acid‑sensitive ester monomers bearing a spirocyclic structure, as disclosed in US Patent 08791288B2. The rigid spiro architecture enhances the acid‑catalyzed elimination reactivity of the resulting polymer, leading to improved resolution in photolithographic patterning processes [2].

Lead‑Like Fragment Libraries Requiring Controlled Lipophilicity and sp³ Character

With a molecular weight of 152.23 Da, a logP of 2.5–2.6, and an Fsp³ value of 0.9, spiro[4.5]decan‑7‑one fits snugly within the rule‑of‑three guidelines for fragment‑based drug discovery. Its lower lipophilicity relative to spiro[4.5]decan‑1‑one (ΔlogP ≈ 0.5) and spiro[5.5]undecan‑2‑one (ΔlogP ≈ 0.6) makes it a preferred choice when aqueous solubility and minimal off‑target binding are critical design constraints .

Synthetic Methodology Development for Spirocyclisation Reactions

The 7‑one isomer is a benchmark substrate for exploring spiroannelation strategies, as exemplified by the organobis(cuprate) synthesis of 9,9‑dimethylspiro[4.5]decan‑7‑one in Organic Syntheses. Its commercial availability at high purity (98 %) ensures reproducible reaction outcomes and facilitates direct comparison of novel synthetic methodologies with established protocols [3].

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